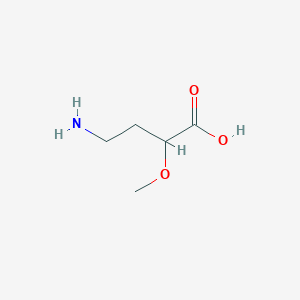
2-Hydrazinylpropan-1-ol dihydrochloride
Übersicht
Beschreibung
2-Hydrazinylpropan-1-ol dihydrochloride (CAS No. 1384427-89-7), also abbreviated as HPA, is a compound widely used in scientific research. It has a molecular formula of C3H12Cl2N2O and a molecular weight of 163.04 .
Physical And Chemical Properties Analysis
2-Hydrazinylpropan-1-ol dihydrochloride has a molecular weight of 163.05 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . Unfortunately, the boiling point and other physical properties are not specified in the available literature .Wissenschaftliche Forschungsanwendungen
DNA Cleavage Activity
2-Hydrazinylpropan-1-ol dihydrochloride has been used as a metal-free DNA cleaving agent. Its DNA cleavage efficiency significantly surpasses that of its non-hydroxy equivalent, driven by the spatial proximity of its nucleophilic hydroxy group and electrophilic activation for the phosphodiester by ammonium/guanidinium groups (Shao et al., 2009).
Chemical Synthesis
This compound serves as an intermediate in various chemical syntheses, such as the production of oligomeric products containing a hydroxy group in a monomeric unit and the creation of allyl alcohol (Elaev et al., 2008).
Nucleic Acid Modification
2-Hydrazinylpropan-1-ol dihydrochloride is involved in nucleic acid modifications. It has been identified in the formation of 2-hydrazinohypoxanthine, a novel in vivo nucleic acid modification produced by the hepatocarcinogen 2-nitropropane (Sodum & Fiala, 1998).
Anti-malarial Activity
A variety of 2-amino-3-arylpropan-1-ols, including derivatives of 2-hydrazinylpropan-1-ol dihydrochloride, were synthesized and showed moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Biosynthesis and Physiological Relevance
It has been utilized in the study of biosynthesis and physiological relevance of certain compounds in plants. For example, the biosynthesis of phloridzin, a dihydrochalcone, involves enzymes that are also relevant to the synthesis pathways of compounds like 2-hydrazinylpropan-1-ol dihydrochloride (Gosch, Halbwirth & Stich, 2010).
Glycoprotein Analysis
In glycoprotein analysis, hydrazine derivatives, such as 2-hydrazinylpropan-1-ol dihydrochloride, are used to release both N- and O-linked oligosaccharides from glycoproteins in intact and unreduced forms, facilitating detailed structural analysis (Patel et al., 1993).
Synthesis of Novel Compounds
This compound has been instrumental in the synthesis of new substances such as substituted benzoxazole derivatives, which have potential antimicrobial activity. Such syntheses involve the conversion of 2-hydrazinylpropan-1-ol dihydrochloride into various hydrazones and other derivatives (Alheety, 2019).
Eigenschaften
IUPAC Name |
2-hydrazinylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c1-3(2-6)5-4;;/h3,5-6H,2,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBIYOXROJPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylpropan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Difluorobenzo[d]oxazol-2-amine](/img/structure/B3039801.png)

![N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea](/img/structure/B3039803.png)

![2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine](/img/structure/B3039809.png)






